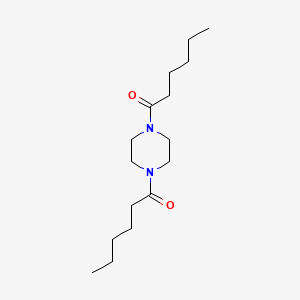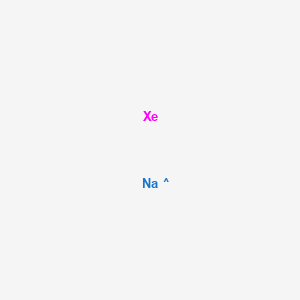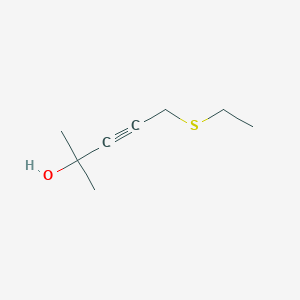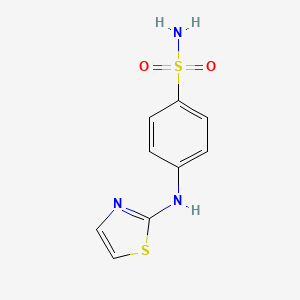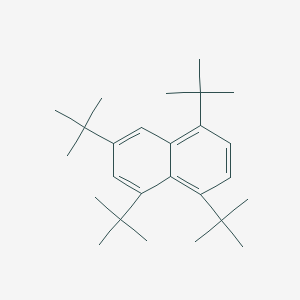
1,3,5,8-Tetra-tert-butylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,8-Tetra-tert-butylnaphthalene is a chemical compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of four tert-butyl groups attached to the naphthalene ring at the 1, 3, 5, and 8 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,8-Tetra-tert-butylnaphthalene typically involves the alkylation of naphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Naphthalene+4(tert-butyl chloride)AlCl3this compound+4HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5,8-Tetra-tert-butylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where tert-butyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of hydrogenated naphthalene derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
Applications De Recherche Scientifique
1,3,5,8-Tetra-tert-butylnaphthalene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying steric effects in aromatic systems.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3,5,8-Tetra-tert-butylnaphthalene involves its interaction with molecular targets through various pathways. The compound’s bulky tert-butyl groups influence its reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its application, such as its role as a catalyst or a reactant in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Di-tert-butylnaphthalene
- 1,4,5,8-Tetra-tert-butylnaphthalene
- 1,2,4,5,6,8-Hexa-tert-butylnaphthalene
Uniqueness
1,3,5,8-Tetra-tert-butylnaphthalene is unique due to the specific positioning of its tert-butyl groups, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for studying steric effects and for applications requiring specific molecular interactions.
Propriétés
Numéro CAS |
22550-43-2 |
|---|---|
Formule moléculaire |
C26H40 |
Poids moléculaire |
352.6 g/mol |
Nom IUPAC |
1,3,5,8-tetratert-butylnaphthalene |
InChI |
InChI=1S/C26H40/c1-23(2,3)17-15-18-19(24(4,5)6)13-14-20(25(7,8)9)22(18)21(16-17)26(10,11)12/h13-16H,1-12H3 |
Clé InChI |
DOSBMENIFHJPNU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C2C=C(C=C(C2=C(C=C1)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



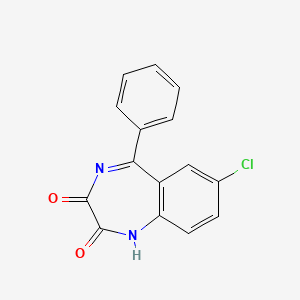

![3-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B14713509.png)
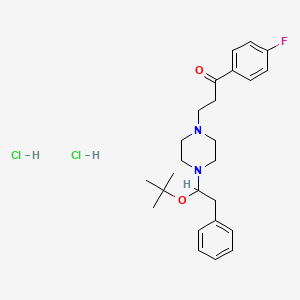
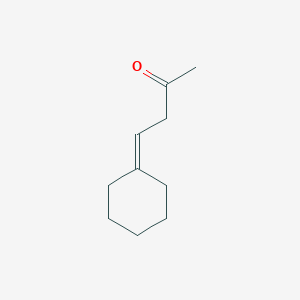
silane](/img/structure/B14713525.png)
![2-Ethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14713528.png)

